molecular formula C20H28N2O6 B4054641 1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid

1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid

Cat. No.: B4054641
M. Wt: 392.4 g/mol
InChI Key: RFFUNODYLKJWDX-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt) is 392.19473662 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Ionic Liquids

Research involving the synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids indicates an interest in developing new materials with potential applications in green chemistry and material science (Guozhang Zhu et al., 2007). These materials could be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer composites, suggesting a possible research application for similar compounds in material synthesis and characterization.

Hydroamination Reactions

Studies on the hydroamination of ethynyl and tetrahydroindoles point towards the creation of amino derivatives of indole, highlighting the chemical versatility and reactivity of indole derivatives in synthesizing complex organic compounds (L. Sobenina et al., 2010). This research avenue might be relevant for exploring the reactivity and potential applications of "1-(2,3-dimethyl-1H-indol-1-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)" in organic synthesis or pharmaceutical chemistry.

Spectroscopic Probes for Metal Interactions

The characterization of compounds like indo-1 and quin-2 as spectroscopic probes for Zn2+ interactions suggests that indole derivatives could serve as sensitive indicators for metal ions, which may be explored in biochemistry or environmental science for detecting and quantifying metal ions in various samples (J. Jefferson et al., 1990).

Synthetic Routes and Chemical Reactions

The synthesis and characterization of novel compounds through reactions like alkylation and ring closure using dimethylamino derivatives highlight the potential for indole-based compounds in synthetic chemistry, providing a foundation for the development of new pharmaceuticals, materials, or chemical sensors (G. Roman, 2013).

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.C2H2O4/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16;3-1(4)2(5)6/h3-4,7-8,15-16,19,21H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFUNODYLKJWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCC3CCCO3)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid
Reactant of Route 2
1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid
Reactant of Route 3
Reactant of Route 3
1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid
Reactant of Route 5
1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid
Reactant of Route 6
1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid

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